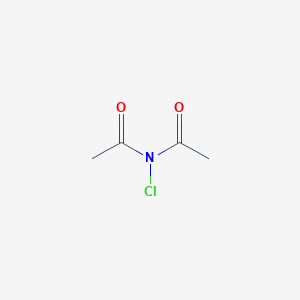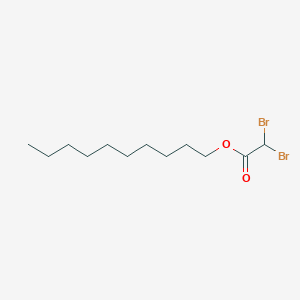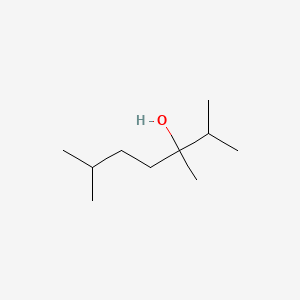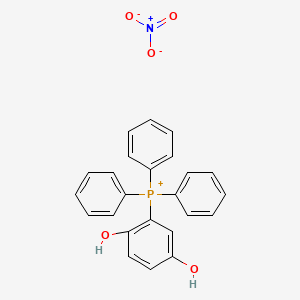
1,3,5-Tris(2,2-dimethylpropyl)-2,4,6-trimethylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,5-Tris(2,2-dimethylpropyl)-2,4,6-trimethylbenzene is an organic compound belonging to the class of aromatic hydrocarbons It is characterized by a benzene ring substituted with three 2,2-dimethylpropyl groups and three methyl groups at the 1,3,5 and 2,4,6 positions, respectively
Preparation Methods
The synthesis of 1,3,5-Tris(2,2-dimethylpropyl)-2,4,6-trimethylbenzene typically involves Friedel-Crafts alkylation reactions. The reaction conditions often include the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) to facilitate the alkylation of benzene with 2,2-dimethylpropyl chloride and methyl chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst. Industrial production methods may involve continuous flow reactors to optimize yield and efficiency.
Chemical Reactions Analysis
1,3,5-Tris(2,2-dimethylpropyl)-2,4,6-trimethylbenzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the compound into its corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur, where the hydrogen atoms on the benzene ring are replaced by other substituents such as halogens or nitro groups using reagents like bromine (Br2) or nitric acid (HNO3).
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1,3,5-Tris(2,2-dimethylpropyl)-2,4,6-trimethylbenzene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.
Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential use in drug development, particularly in designing molecules with specific pharmacological effects.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 1,3,5-Tris(2,2-dimethylpropyl)-2,4,6-trimethylbenzene involves its interaction with molecular targets such as enzymes and receptors. The compound’s bulky substituents can influence its binding affinity and specificity towards these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to various biological effects.
Comparison with Similar Compounds
1,3,5-Tris(2,2-dimethylpropyl)-2,4,6-trimethylbenzene can be compared with similar compounds such as:
1,3,5-Tris(2,2-dimethylpropyl)-2-methyl-4-nitrobenzene:
1,3,5-Tris(2,2-dimethylpropyl)-2,4-dimethyl-6-nitrobenzene: The presence of a nitro group and different methyl substitution pattern affects its physical and chemical properties.
1,3,5-Tris(2,2-dimethylpropanamido)benzene: This compound contains amide groups, making it suitable for different applications, particularly in materials science and polymer chemistry.
Properties
CAS No. |
57476-06-9 |
|---|---|
Molecular Formula |
C24H42 |
Molecular Weight |
330.6 g/mol |
IUPAC Name |
1,3,5-tris(2,2-dimethylpropyl)-2,4,6-trimethylbenzene |
InChI |
InChI=1S/C24H42/c1-16-19(13-22(4,5)6)17(2)21(15-24(10,11)12)18(3)20(16)14-23(7,8)9/h13-15H2,1-12H3 |
InChI Key |
ZTESJBACNXXCSQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C(=C1CC(C)(C)C)C)CC(C)(C)C)C)CC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-[(E)-(2-Methoxy-4-nitrophenyl)diazenyl]-3-oxo-N-phenylbutanamide](/img/structure/B14617721.png)





![2-{[1-(4-Methylphenyl)ethyl]sulfanyl}-1-oxo-1lambda~5~-pyridine](/img/structure/B14617746.png)

![4-Methoxy-2-{[5-methoxy-2-(phenylsulfanyl)phenyl]sulfanyl}aniline](/img/structure/B14617766.png)
